molecular formula C25H21N5O3 B2851441 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1216500-12-7

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2851441
CAS No.: 1216500-12-7
M. Wt: 439.475
InChI Key: QPXWOLGSAIPXGP-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoxaline-acetamide class, characterized by a fused triazole-quinoxaline core substituted with a 4-methylphenoxy group at position 4 and an N-(4-methylphenyl)acetamide side chain. Its structural complexity arises from the integration of a 1,2,4-triazole ring fused to a quinoxaline scaffold, which is further functionalized with oxygen- and nitrogen-containing substituents.

The synthesis of analogous compounds (e.g., ) typically involves multi-step reactions, including cyclization, oxidation, and amide coupling. For instance, triazoloquinoxaline precursors are often synthesized via condensation of quinoxaline-diones with hydrazines or thiosemicarbazides, followed by functionalization with phenoxyacetamide groups .

Properties

IUPAC Name

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-7-11-18(12-8-16)26-22(31)15-29-25(32)30-21-6-4-3-5-20(21)27-24(23(30)28-29)33-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXWOLGSAIPXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazoloquinoxaline derivatives.

Scientific Research Applications

2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to its potential anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₅H₂₂N₅O₃ 448.48 4-Methylphenoxy, N-(4-methylphenyl)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide C₁₈H₁₄ClN₅O₂ 367.79 4-Chlorophenyl, 1-methyl
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide C₂₆H₂₄N₄O₆ 488.50 4-Methoxyphenoxy, N-(4-methoxyphenyl)
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide C₂₂H₁₆ClN₅O₃S₂ 521.97 4-Chlorophenyl, sulfamoylphenyl, sulfanyl

Key Observations :

  • Molecular Weight : The target compound’s higher molecular weight (448.48 g/mol) may influence pharmacokinetics, such as absorption and distribution, compared to smaller analogs like the 367.79 g/mol chlorophenyl derivative .

Antihistaminic Activity :

  • Triazoloquinoxaline derivatives with N-arylacetamide side chains, such as the target compound, showed H₁-antihistaminic activity (pA₂ = 7.9) comparable to loratadine (pA₂ = 8.1) in guinea pig ileum models .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinoxaline core via cyclization of quinoxaline derivatives and triazole intermediates. Key steps include:

  • Cyclization : Using precursors like 4-methylphenoxy-substituted quinoxalines under reflux conditions with polar aprotic solvents (e.g., DMF) .
  • Acetamide functionalization : Coupling the core with 4-methylphenylacetamide via nucleophilic acyl substitution, requiring catalysts like HOBt/DCC . Critical parameters include temperature control (60–100°C), solvent choice, and stoichiometric ratios to minimize side reactions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95%) and stability profiling under varying pH/temperature .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What primary biological activities have been reported for this compound?

Preclinical studies highlight:

  • Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) in vitro, with IC₅₀ values ranging from 0.5–10 µM depending on cell lines .
  • Antimicrobial effects : Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Reaction optimization : Use continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
  • Purification strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective coupling reactions, improving yields by 15–20% .

Q. How should researchers address contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methylphenoxy vs. methoxyphenyl) to isolate activity drivers .
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify cell-type-specific effects .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases vs. receptors, resolving mechanistic ambiguities .

Q. What in vitro models are suitable for mechanistic studies of its anticancer activity?

  • Enzyme inhibition assays : Direct measurement of kinase (e.g., EGFR) activity using fluorogenic substrates .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • 3D tumor spheroids : Mimic in vivo tumor microenvironments to evaluate penetration and efficacy .

Q. How do structural modifications influence biological efficacy and selectivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance kinase inhibition but reduce solubility. Conversely, methoxy groups improve bioavailability .
  • Core modifications : Replacing triazole with thiazole alters target specificity (e.g., shifts from kinase to tubulin inhibition) .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40–60°C) stress, followed by HPLC-MS to identify degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS .

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